molecular formula C12H16ClNO2 B1422013 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide CAS No. 1311314-43-8

2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide

Cat. No.: B1422013
CAS No.: 1311314-43-8
M. Wt: 241.71 g/mol
InChI Key: BOYDSFIYQPGAAJ-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.72 . The compound is stored at room temperature and is in the form of an oil .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.72 . It is stored at room temperature and is in the form of an oil . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the searched resources.

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

  • Metabolism in Human and Rat Liver Microsomes : Acetochlor is metabolized in rat and human liver microsomes, producing various metabolites. This metabolism involves complex pathways leading to DNA-reactive compounds, potentially explaining its carcinogenic properties in rats (Coleman et al., 2000).

  • Radiosynthesis for Metabolism Studies : Radiosynthesis methods have been developed for acetochlor to study its metabolism and mode of action. Such studies are crucial for understanding the environmental and health impacts of this herbicide (Latli & Casida, 1995).

  • Impact on Soil and Plant Interaction : Research has shown that the presence of wheat straw and irrigation can affect the reception and activity of acetochlor in soil, impacting its efficacy and environmental footprint (Banks & Robinson, 1986).

Plant Physiology and Herbicide Resistance

  • Tolerance in Plant Species : Studies indicate that tolerant plants like corn can metabolize acetochlor more effectively than sensitive plants like wheat, which is a key factor in its selective herbicidal action (Jablonkai & Dutka, 1985).

  • Hydrologic System Impact : Acetochlor has been detected in rain and stream samples in the Midwestern United States, emphasizing the need to understand its environmental transport and persistence (Kolpin et al., 1996).

  • Initial Metabolism in Seedlings : Research has shown that different crop and weed species metabolize acetochlor into thioether conjugates initially, which is a significant factor in its phytotoxicity (Breaux, 1987).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of similar compounds to acetochlor, providing insights into its chemical properties and potential modifications for improved efficacy or safety (Zhong-cheng & Shu, 2002).

  • Adsorption and Soil Interaction : The adsorption behavior of acetochlor in soil, its bioactivity, and the efficacy of soil tests have been examined, highlighting its interaction with different soil types (Weber & Peter, 1982).

  • Water Pollution Potential : A study comparing acetochlor with related compounds in terms of their leaching behavior and potential for water pollution provided a preliminary assessment of its environmental risks (Balinova, 1997).

  • Cytochrome P450 System Involvement in Biodegradation : Research on a cytochrome P450 system in Rhodococcus sp. that's involved in the biodegradation of acetochlor highlights potential pathways for its environmental mitigation (Wang et al., 2015).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Mechanism of Action

Mode of Action

The mode of action of 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide Based on its structural similarity to other acetamides, it may interact with its targets through nucleophilic substitution or free radical reactions .

Biochemical Pathways

The biochemical pathways affected by This compound Given the lack of specific information, it is difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Properties

IUPAC Name

2-chloro-N-[[4-(ethoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-16-9-11-5-3-10(4-6-11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYDSFIYQPGAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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